2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine
Description
Contextualizing 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine within Modified Nucleoside Analogs
This compound is a chemically modified version of the natural nucleoside deoxyguanosine. Its structure features two key alterations: a fluorine atom at the 2' position of the deoxyribose sugar and an isobutyryl protecting group on the N2 position of the guanine (B1146940) base. sharingtechcn.combiosynth.com This compound is not typically used as a standalone therapeutic agent but rather as a phosphoramidite (B1245037) building block for the chemical synthesis of custom DNA or RNA oligonucleotides. americanchemicalsuppliers.comukchemicalsuppliers.co.uk The modifications are designed to impart specific, desirable properties to the resulting nucleic acid strands, such as increased stability and altered binding affinity. ukchemicalsuppliers.co.uk
The presence of the 5'-dimethoxytrityl (DMT) group in its commercially available phosphoramidite form is standard for oligonucleotide synthesis, protecting the 5'-hydroxyl group during the sequential addition of nucleosides to the growing chain. ukchemicalsuppliers.co.uk The N2-isobutyryl group serves as a protecting group for the exocyclic amine of guanine, preventing unwanted side reactions during synthesis. ukchemicalsuppliers.co.uk
Rationale for Fluorine Modification in Nucleoside Chemistry
The substitution of a hydrogen atom or a hydroxyl group with fluorine is a common strategy in medicinal chemistry and nucleoside analog design for several compelling reasons. oup.comnih.gov The fluorine atom's unique properties can dramatically alter the physicochemical and biological characteristics of the parent molecule. nih.gov
Key justifications for fluorine modification include:
High Electronegativity : As the most electronegative element, fluorine's presence can significantly alter the electronic properties of the sugar ring. oup.comnih.gov This can influence the conformation of the furanose ring, which is a critical determinant of a nucleic acid's secondary structure (e.g., A-form vs. B-form helix) and its ability to interact with proteins.
Increased Bond Strength : The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond. oup.comnih.gov This increased strength contributes to greater metabolic stability of the nucleoside analog. For instance, fluorination at the 2' position can enhance the stability of the glycosidic bond that links the sugar to the nucleobase, making the resulting oligonucleotide more resistant to degradation by nucleases, particularly in acidic environments. nih.govmdpi.com
Modulation of Lipophilicity : The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. oup.comnih.gov
Table 1: Comparison of Atomic and Bond Properties
| Property | Hydrogen (H) | Hydroxyl (-OH) | Fluorine (F) |
|---|---|---|---|
| Van der Waals Radius (Å) | 1.20 | ~1.52 (Oxygen) | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.44 (Oxygen) | 3.98 |
| Bond Length with Carbon (Å) | ~1.09 (C-H) | ~1.43 (C-O) | ~1.35 (C-F) |
| Bond Energy (kcal/mol) | ~99 (C-H) | ~86 (C-O) | ~116 (C-F) |
Overview of Research Applications of Fluorinated Nucleosides in Biochemical and Molecular Biology
The enhanced stability and predictable conformational effects conferred by fluorine modification have made these analogs invaluable in various research applications.
Therapeutic Development : Many fluorinated nucleosides have been developed as potent antiviral and anticancer agents. nih.govmdpi.comresearchgate.net They can act by inhibiting viral polymerases or by being incorporated into the DNA of rapidly dividing cancer cells, thereby halting replication. nih.gov For example, 2′-deoxy-2′-fluorocytidine has shown both antiviral and antitumor activities. oup.com
Structural Biology : Oligonucleotides containing 2'-fluoro modifications are used to study the structure and dynamics of nucleic acids. The fluorine atom can lock the sugar pucker into a specific conformation (typically the C3'-endo or North conformation, characteristic of A-form RNA), which helps in stabilizing RNA duplexes and RNA-DNA hybrids. This stability is crucial for applications like X-ray crystallography and NMR spectroscopy to obtain high-resolution structural data.
Diagnostic and Molecular Probes : The unique NMR properties of the fluorine-19 (¹⁹F) isotope make it a sensitive probe for studying nucleic acid conformation and their interactions with other molecules in solution. mdpi.com Furthermore, labeling oligonucleotides with the radioactive isotope fluorine-18 (B77423) (¹⁸F) allows for their use in Positron Emission Tomography (PET) imaging to study gene expression in vivo. mdpi.com
Antisense and RNAi Therapeutics : The increased nuclease resistance and high binding affinity of 2'-fluoro-modified oligonucleotides make them excellent candidates for antisense and RNA interference (RNAi) applications. These therapeutic strategies rely on short, synthetic nucleic acid strands that bind to specific messenger RNA (mRNA) molecules to modulate gene expression. The enhanced stability of the fluorinated analogs increases their lifespan in the body, making them more effective.
Structure
3D Structure
Properties
IUPAC Name |
N-[9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHADUUWJSVYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Deoxy 2 Fluoro N2 Isobutyrylguanosine and Its Derivatives
Historical Development of Synthetic Routes to 2'-Deoxy-2'-fluoronucleosides
The journey to synthesize 2'-deoxy-2'-fluoronucleosides began with the recognition of their potential as antiviral and anticancer agents. Early pioneering work in the 1960s laid the foundation for nucleoside chemistry. A significant breakthrough came from the laboratory of Fox and his colleagues, who were among the first to report the synthesis of 2'-deoxy-2'-fluorouridine (B118953) and 2'-deoxy-2'-fluorocytidine. Their initial methods often involved the use of harsh reagents like hydrogen fluoride (B91410) to open anhydro nucleoside precursors.
Over the decades, synthetic strategies have evolved to become more efficient and stereoselective. Two main approaches have emerged: the convergent synthesis, which involves coupling a pre-synthesized fluorinated sugar with a nucleobase, and the divergent synthesis, which entails the direct fluorination of a pre-formed nucleoside. The development of milder and more selective fluorinating agents has been a critical aspect of this evolution, enabling higher yields and greater functional group tolerance. These advancements have been pivotal in making 2'-deoxy-2'-fluoronucleosides, including guanosine (B1672433) derivatives, more accessible for research and development.
Key Synthetic Approaches to 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine
The synthesis of this compound can be achieved through several key methodologies, each with its own set of advantages and challenges. These approaches include convergent synthesis, chemo-enzymatic methods, and direct fluorination of ribonucleoside precursors.
Convergent Synthesis Utilizing Glycosyl Donors (e.g., 2-deoxy-2-fluoro-D-arabinofuranose derivatives)
The convergent approach is a widely employed strategy for the synthesis of 2'-deoxy-2'-fluoronucleosides. This method involves the preparation of a protected 2-deoxy-2-fluoro-D-arabinofuranose derivative, which acts as a glycosyl donor, and a suitably protected guanine (B1146940) derivative. The key step is the stereoselective formation of the N-glycosidic bond between the sugar and the base.
A common precursor for the glycosyl donor is 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose. wikipedia.org The guanine base is typically protected at the N2 position with an isobutyryl group to prevent side reactions during coupling. The exocyclic O6 of guanine is also often protected, for instance, as a diphenylcarbamoyl or other suitable group. The protected N2-isobutyrylguanine is then silylated to enhance its nucleophilicity for the subsequent glycosylation reaction.
The coupling is generally mediated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in an anhydrous solvent like acetonitrile (B52724) or 1,2-dichloroethane. This reaction typically yields a mixture of anomers (α and β), from which the desired β-anomer must be separated chromatographically. Following the successful coupling, the protecting groups on the sugar and the base are removed to yield the final product.
| Step | Description | Key Reagents |
| 1 | Preparation of Glycosyl Donor | 2-deoxy-2-fluoro-D-arabinofuranose derivatives |
| 2 | Protection of Guanine Base | Isobutyryl chloride, other protecting group reagents |
| 3 | Glycosylation | Protected guanine, glycosyl donor, TMSOTf |
| 4 | Deprotection | Ammonolysis or other specific deprotection methods |
Chemo-Enzymatic Synthesis Methods
Chemo-enzymatic methods offer a powerful and highly stereoselective alternative to purely chemical syntheses. These approaches leverage the specificity of enzymes for key transformations, often reducing the need for extensive protecting group manipulations and minimizing the formation of unwanted isomers.
One prominent chemo-enzymatic strategy for the synthesis of 2'-deoxy-2'-fluoroguanosine (B44010) is enzymatic transglycosylation. nih.gov This process involves the transfer of the 2-deoxy-2-fluoro-D-arabinofuranosyl moiety from a donor nucleoside, such as 2'-deoxy-2'-fluorouridine, to a purine (B94841) base acceptor. Nucleoside phosphorylases are the enzymes that catalyze this exchange.
In a typical procedure, a suitable guanine precursor, such as 2,6-diaminopurine (B158960), is incubated with the fluorinated sugar donor in the presence of whole cells of a microorganism expressing the necessary enzymes, for example, E. coli. nih.gov The initially formed 2,6-diaminopurine nucleoside is then enzymatically deaminated to afford 2'-deoxy-2'-fluoroguanosine with high stereoselectivity for the desired β-anomer. nih.gov
To obtain the final target compound, the enzymatically synthesized 2'-deoxy-2'-fluoroguanosine would then undergo a chemical step to introduce the N2-isobutyryl protecting group. This can be achieved using standard acylation conditions, for example, with isobutyric anhydride (B1165640) or isobutyryl chloride in the presence of a base. This hybrid approach combines the stereoselectivity of enzymatic synthesis with the versatility of chemical protection strategies.
Direct Fluorination of Ribonucleoside Precursors
Direct fluorination of a pre-formed ribonucleoside offers a more linear and potentially more efficient route to 2'-deoxy-2'-fluoro-nucleosides. This approach avoids the separate synthesis of a fluorinated sugar donor. The key challenge lies in achieving selective fluorination at the 2'-position with the correct stereochemistry. Both nucleophilic and electrophilic fluorination methods have been explored.
Nucleophilic fluorination involves the displacement of a suitable leaving group at the 2'-position with a fluoride ion. A common method employs (diethylamino)sulfur trifluoride (DAST) as the fluorinating agent. This reaction typically proceeds with inversion of configuration.
For the synthesis of this compound, the starting material would be a suitably protected N2-isobutyrylguanosine ribonucleoside. The 3' and 5' hydroxyl groups are typically protected, for example, as silyl (B83357) or trityl ethers, to direct the fluorination to the 2'-position. The 2'-hydroxyl group is then reacted with DAST. The reaction conditions, such as solvent and temperature, must be carefully controlled to achieve optimal yields and minimize side reactions. A challenge with this method can be the competing formation of elimination byproducts. Following the fluorination step, the remaining protecting groups are removed to yield the final product.
Electrophilic fluorination has emerged as a powerful tool in modern organofluorine chemistry. Reagents such as N-fluorobenzenesulfonimide (NFSI) act as a source of "F+", which can react with electron-rich centers. acs.orgresearchgate.net
A potential strategy for the synthesis of this compound via electrophilic fluorination could involve the generation of a 2'-keto intermediate from a protected N2-isobutyrylguanosine precursor. acs.org This ketone could then be converted to its enolate or silyl enol ether, which would then be reacted with an electrophilic fluorine source like NFSI. acs.org This would be followed by a stereoselective reduction of the resulting 2'-fluoro-2'-keto intermediate to install the desired arabino configuration of the hydroxyl group at the 3'-position. This multi-step sequence within the direct fluorination framework highlights the complexity of controlling stereochemistry in such transformations. While this approach is conceptually feasible, its application to the synthesis of this specific guanosine derivative would require careful optimization of each step.
Challenges and Innovations in Fluorinated Nucleoside Synthesis
The synthesis of 2'-fluorinated nucleosides like 2'-deoxy-2'-fluoroguanosine presents unique challenges but has also spurred significant innovation in synthetic organic chemistry. mdpi.comoup.com The presence of the highly electronegative fluorine atom enhances the metabolic stability and can fix the sugar conformation, which is beneficial for therapeutic applications but complicates the synthesis. mdpi.comglenresearch.com
Challenges:
Stereocontrol: A major hurdle is controlling the stereochemistry at the 2'-position during the fluorination step. The desired β-configuration (ara-F) is often accompanied by the undesired α-configuration. mdpi.com
Reagent Hazards and Cost: Traditional fluorinating agents, such as hydrogen fluoride-pyridine, are highly corrosive and toxic. nih.gov Newer reagents like diethylaminosulfur trifluoride (DAST) are effective but can be expensive and require careful handling. oup.comcapes.gov.br
Scalability: Many reported syntheses are effective at the laboratory scale but are not easily amenable to the multikilogram production required for clinical development and commercialization due to cost, safety, and environmental concerns. acs.org
Glycosidic Bond Stability: The electron-withdrawing nature of the 2'-fluoro substituent can affect the stability of the N-glycosidic bond, particularly under acidic conditions used in synthesis (e.g., detritylation), potentially leading to depurination. acs.org
Innovations:
Convergent Synthesis: To overcome issues with direct fluorination of pre-formed nucleosides (divergent approach), convergent strategies have been developed. mdpi.comnih.gov These methods involve the synthesis of a fluorinated sugar moiety which is then coupled with a protected nucleobase, often providing better stereocontrol. nih.gov
Novel Fluorination Strategies: Research has focused on developing milder and more selective fluorinating agents and conditions. This includes electrophilic fluorination approaches that offer alternative pathways to these valuable compounds. acs.org
Process Chemistry Development: Significant efforts have been made to develop robust, scalable, and safer synthetic routes. acs.org This includes designing syntheses that avoid hazardous reagents, minimize chromatographic purifications, and are suitable for large-scale manufacturing, ultimately reducing the cost and environmental impact. acs.orgacs.org For example, unified strategies have been developed to access various 3'-fluorinated nucleosides from common intermediates, streamlining the discovery and development process. acs.org
| Challenge | Description | Innovative Solution | Reference |
|---|---|---|---|
| Stereocontrol at C2' | Difficult to selectively obtain the desired β-anomer during fluorination. | Convergent synthesis: coupling a pre-fluorinated sugar with the nucleobase. | mdpi.comnih.gov |
| Harsh/Hazardous Reagents | Use of corrosive (HF-pyridine) or expensive/unstable (DAST) fluorinating agents. | Development of new, milder fluorination methods and safer activators for subsequent steps. | oup.comacs.orgacs.org |
| Scalability and Cost | Laboratory-scale syntheses are often not viable for large-scale production. | Robust process development focusing on reducing steps, avoiding chromatography, and using cheaper starting materials. | acs.org |
| Glycosidic Bond Lability | Increased susceptibility to depurination under acidic conditions. | Careful optimization of reaction conditions, particularly for acid-catalyzed steps like detritylation. | acs.org |
Incorporation into Oligonucleotides: Methodologies and Challenges
Phosphoramidite (B1245037) Chemistry-Based Solid-Phase Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a well-established and highly efficient method for creating custom DNA and RNA sequences. twistbioscience.com The process involves a series of repeated cycles, each adding a single nucleotide to the growing oligonucleotide chain. The key steps in a standard cycle are:
Deblocking (Detritylation): The removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid. twistbioscience.com
Coupling: The addition of the next phosphoramidite monomer, which is activated by a catalyst, to the newly freed 5'-hydroxyl group. twistbioscience.com
Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. twistbioscience.com
Oxidation: The conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent. twistbioscience.com
This cycle is repeated until the desired oligonucleotide sequence is assembled.
The incorporation of modified nucleosides like 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine often requires adjustments to the standard synthesis cycle to accommodate the unique chemical properties of the analog. The presence of the 2'-fluoro group can introduce steric hindrance, potentially slowing down the coupling reaction compared to standard deoxynucleosides. umich.edu Consequently, the coupling time for the 2'-fluoro-modified phosphoramidite may need to be extended to ensure high coupling efficiency. umich.edu
The N2-isobutyryl protecting group on the guanine (B1146940) base is designed to be labile under standard deprotection conditions. However, its stability throughout the synthesis cycles, particularly during the acidic detritylation step, is crucial. While generally stable, prolonged exposure to acid could lead to premature deprotection. Therefore, careful optimization of the detritylation time and the choice of acid may be necessary.
The activator plays a pivotal role in the coupling step by protonating the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the nucleophilic attack by the 5'-hydroxyl of the growing oligonucleotide chain. twistbioscience.comtcichemicals.com 1H-tetrazole has traditionally been the standard activator. oup.com However, for more sterically demanding phosphoramidites, such as those with 2'-modifications, more potent activators are often required to achieve high coupling efficiencies in a reasonable timeframe. oup.comgoogle.com
Several alternative activators have been developed to address the challenges of coupling modified nucleosides:
5-(Ethylthio)-1H-tetrazole (ETT) and 5-(Benzylthio)-1H-tetrazole (BTT) are more acidic than 1H-tetrazole and can enhance coupling rates. researchgate.net
4,5-Dicyanoimidazole (DCI) is a highly effective, non-hygroscopic activator that has been shown to significantly accelerate coupling reactions, often being twice as fast as 1H-tetrazole. oup.com Its efficacy is attributed to its nucleophilicity. oup.com
Imidazolium (B1220033) triflate and other imidazolium salts offer a balance between activation of the phosphoramidite and minimizing undesired detritylation. tcichemicals.comresearchgate.net
The choice of activator is critical for maximizing the coupling efficiency of each step, which is paramount for the successful synthesis of long and highly modified oligonucleotides. glenresearch.com Even a small decrease in average coupling efficiency per step can lead to a dramatic reduction in the yield of the full-length product. glenresearch.com
Table 1: Common Activators in Oligonucleotide Synthesis
| Activator | Key Characteristics |
| 1H-Tetrazole | Standard, widely used activator. oup.com |
| 5-(Ethylthio)-1H-tetrazole (ETT) | More acidic than 1H-tetrazole, leading to faster coupling. researchgate.net |
| 4,5-Dicyanoimidazole (DCI) | Highly efficient and soluble, accelerates coupling significantly. oup.com |
| Imidazolium triflate | Balances activation with reduced risk of undesired detritylation. tcichemicals.comresearchgate.net |
Regiospecific Incorporation and Stereochemical Control during Assembly
In phosphoramidite chemistry, the regiospecificity of the incorporation is ensured by the use of protecting groups. The 5'-hydroxyl group is protected with a DMT group, and the 3'-position is phosphitylated, ensuring that the coupling occurs exclusively between the 5'-hydroxyl of the support-bound chain and the 3'-phosphoramidite of the incoming monomer.
The phosphorus atom in the phosphite triester intermediate is chiral. The subsequent oxidation or sulfurization step creates a phosphodiester or phosphorothioate (B77711) linkage, respectively, which is also a stereocenter if the two adjacent nucleosides are different. Standard synthesis protocols typically result in a mixture of diastereomers at each phosphorus center. researchgate.net For many applications, this diastereomeric mixture is acceptable. However, for certain therapeutic applications, stereochemically pure oligonucleotides may be required. Achieving stereochemical control during solid-phase synthesis is a significant challenge and often requires specialized reagents and methodologies that are beyond the scope of standard synthesis protocols.
Deprotection Strategies for Oligonucleotides Containing Fluorinated Nucleosides
Following the completion of the oligonucleotide assembly, the final product must be cleaved from the solid support and all protecting groups must be removed. This process, known as deprotection, is a critical step that must be carefully controlled to avoid degradation of the oligonucleotide.
For oligonucleotides containing 2'-fluoro modifications, the deprotection strategy is generally similar to that of standard DNA. glenresearch.com The process typically involves two main steps:
Cleavage and Base Deprotection: The oligonucleotide is first treated with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases, including the N2-isobutyryl group on guanine.
Phosphate Protecting Group Removal: The 2-cyanoethyl groups on the phosphate backbone are also removed during the basic treatment via a β-elimination reaction.
The presence of the 2'-fluoro group does not typically complicate the deprotection process under standard conditions. glenresearch.com However, if the oligonucleotide also contains RNA linkages with 2'-hydroxyl protecting groups (like TBDMS), a separate fluoride (B91410) treatment step (e.g., with triethylamine (B128534) trihydrofluoride) would be necessary to remove those groups. nih.govyale.edu For an oligonucleotide composed solely of DNA and 2'-fluoro-modified nucleosides, this step is not required. glenresearch.com
Overcoming Challenges in the Assembly of Modified Oligonucleotides
The synthesis of modified oligonucleotides presents several challenges that can impact the yield and purity of the final product. trilinkbiotech.comoxfordglobal.com These challenges are often exacerbated when synthesizing long sequences or oligonucleotides with a high density of modifications. oxfordglobal.com
Reduced Coupling Efficiency: As previously mentioned, modified phosphoramidites can exhibit lower coupling efficiencies due to steric hindrance. This can be addressed by using more potent activators, increasing the coupling time, and using a higher concentration of the phosphoramidite. umich.eduoup.com
Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups can lead to the formation of deletion mutants, which are often difficult to separate from the full-length product. Ensuring the efficiency of the capping step is crucial.
Side Reactions: The various chemical reagents used in oligonucleotide synthesis can sometimes lead to unwanted side reactions. For example, the acidity of some activators can cause premature detritylation of the phosphoramidite monomer. oup.com Careful selection of reagents and optimization of reaction conditions can help to minimize these side reactions.
Purification: The crude product of oligonucleotide synthesis is a mixture of the full-length product, truncated sequences (shortmers), and other impurities. gilson.com Purification, typically by HPLC or polyacrylamide gel electrophoresis, is essential to isolate the desired oligonucleotide. gilson.com The presence of modifications can sometimes alter the chromatographic behavior of the oligonucleotide, requiring adjustments to the purification protocol.
The successful synthesis of oligonucleotides containing this compound relies on a thorough understanding of phosphoramidite chemistry and the ability to adapt and optimize the synthesis and deprotection protocols to accommodate the specific properties of this modified nucleoside.
Impact of 2 Deoxy 2 Fluoro N2 Isobutyrylguanosine Modifications on Nucleic Acid Properties
Conformational Effects of the 2'-Fluoro Modification on the Sugar Moiety.genelink.comtrilinkbiotech.comnih.gov
The 2'-fluoro modification in 2'-deoxy-2'-fluororibonucleosides strongly favors the C3'-endo sugar pucker, mimicking the conformation of RNA. genelink.comglenresearch.comnih.gov This is attributed to the gauche effect, where the electronegative fluorine atom orients itself to be gauche with respect to the ring oxygen (O4'). researchgate.net This conformational lock into a C3'-endo pucker preorganizes the nucleotide for an A-form helical geometry upon incorporation into an oligonucleotide. nih.govnih.gov Circular dichroism (CD) spectra of duplexes containing 2'-fluoro-modified RNA confirm that they adopt an A-form helix, with the sugars maintaining the C3'-endo pucker. genelink.comnih.gov
In contrast, the stereoisomer, 2'-deoxy-2'-fluoroarabinonucleic acid (2'F-ANA), where the fluorine atom is in the arabino configuration, favors a C2'-endo or O4'-endo pucker, which is more akin to the conformation found in DNA. glenresearch.comnih.govresearchgate.net This highlights the stereospecific impact of the 2'-fluoro substituent on sugar conformation.
The N2-isobutyryl group on the guanine (B1146940) base primarily serves as a protecting group during oligonucleotide synthesis and is not expected to directly influence the sugar pucker. Its impact is more related to the chemical stability and reactivity of the guanine base during synthesis. researchgate.netmdpi.com
Influence on Nucleic Acid Duplex Stability and Binding Affinity.nih.govresearchgate.netsynoligo.com
The conformational rigidity imposed by the 2'-fluoro modification has a direct and significant impact on the stability of nucleic acid duplexes. By predisposing the sugar to the C3'-endo conformation, the energetic barrier to forming a stable A-form duplex is lowered. nih.gov
Oligonucleotides containing 2'-fluoro modifications exhibit increased thermal stability (Tm), a measure of the melting temperature of a duplex, when hybridized to complementary RNA strands. genelink.com The stabilization is additive, with each incorporation of a 2'-fluoro-RNA residue increasing the Tm by approximately 1.8°C to 2°C. genelink.comglenresearch.com This enhancement is greater than that observed for other 2'-modifications like 2'-O-methyl-RNA (around 1.5°C per residue) and natural RNA (1.1°C per residue). genelink.com
Studies have shown the following order of increasing duplex stability with a target RNA oligonucleotide: DNA < RNA < 2'-O-methyl-RNA < 2'-F-RNA. glenresearch.com This increased stability is primarily driven by a favorable enthalpic contribution, suggesting stronger Watson-Crick base pairing and potentially enhanced stacking interactions, rather than an entropic advantage from conformational preorganization. nih.govnih.govoup.com
However, the effect on DNA/DNA duplexes is more complex. While a single 2'-fluoro substitution can increase the Tm, multiple substitutions in a DNA dodecamer have been observed to cause a drop in Tm. genelink.comglenresearch.com Interestingly, a fully substituted 2'-F-RNA/DNA duplex does show higher stability. genelink.comglenresearch.com
The N2-isobutyryl modification on guanine is generally removed after oligonucleotide synthesis and therefore does not typically influence the final duplex stability. However, if retained, bulky N2-substituents on guanine can be sterically disruptive and potentially alter base pairing and duplex stability. nih.govscispace.com
The strong preference of 2'-fluoro modified nucleotides for an A-form helix dictates the geometry of the resulting duplexes. When a 2'-fluoro-modified oligonucleotide binds to an RNA target, the resulting duplex adopts a classic A-form helical structure. genelink.com This is a key factor in applications like antisense technology and siRNA, where recognition by cellular machinery is often structure-dependent.
While the primary focus has been on duplex formation, the principles of enhanced binding affinity and conformational preference would logically extend to the formation of triplex structures. The pre-organization of the sugar into the C3'-endo conformation could facilitate the formation of stable triplexes, particularly in target sequences that accommodate such structures.
Modulation of Nucleic Acid Hydration and Solvent Interactions.synoligo.com
The substitution of the 2'-hydroxyl group with a fluorine atom significantly alters the hydration pattern in the minor groove of the nucleic acid duplex. The 2'-hydroxyl group is a hydrogen bond donor and is extensively hydrated, often forming a bridge of water molecules across the minor groove. nih.gov In contrast, the fluorine atom is a poor hydrogen bond acceptor and is significantly less hydrated. nih.govoup.com
Effects on Nuclease Resistance and Biochemical Stability of Modified Oligonucleotides.nih.govsynoligo.comacs.org
A major advantage of the 2'-fluoro modification is the enhanced resistance it confers to oligonucleotides against degradation by nucleases. researchgate.netbiosyn.comoup.com Nucleases, particularly RNases, often recognize the 2'-hydroxyl group for cleavage. researchgate.net Replacing this group with fluorine renders the phosphodiester linkage less susceptible to enzymatic attack. synoligo.com
Oligonucleotides containing 2'-fluoro modifications show significantly increased stability in human plasma and against various types of nucleases, including RNase A, DNases, and lambda exonuclease. genelink.comresearchgate.netoup.com This enhanced nuclease resistance prolongs the half-life of the modified oligonucleotides in biological systems, a crucial property for therapeutic applications. oup.comnih.gov
It is important to note that while the 2'-fluoro modification itself provides substantial nuclease resistance, combining it with a phosphorothioate (B77711) backbone further enhances this stability. genelink.comacs.org This combination of modifications is often employed in the design of antisense oligonucleotides and siRNAs to maximize their in vivo efficacy. genelink.comukchemicalsuppliers.co.uk
The N2-isobutyryl group on guanine is a labile protecting group used during synthesis and is removed before the final oligonucleotide is used in biological applications. researchgate.net Therefore, it does not contribute to the nuclease resistance of the final product.
Data Tables
Table 1: Impact of 2'-Fluoro Modification on Duplex Melting Temperature (Tm)
| Duplex Type | Modification | ΔTm per Modification (°C) | Reference |
| Modified Oligo / RNA | 2'-Fluoro-RNA | +1.8 to +2.0 | genelink.comglenresearch.com |
| Modified Oligo / RNA | 2'-O-Methyl-RNA | +1.3 to +1.5 | genelink.comglenresearch.com |
| Modified Oligo / RNA | RNA | +1.1 | genelink.com |
| Modified Oligo / DNA | 2'-Fluoro-RNA (single) | +1.2 | genelink.comglenresearch.com |
| Modified Oligo / DNA | 2'-Fluoro-RNA (multiple) | -1.3 (for 2 or 4 subs) | genelink.comglenresearch.com |
| Modified Oligo / DNA | 2'-Fluoro-RNA (fully sub) | +0.5 | genelink.comglenresearch.com |
Table 2: Conformational Preference of Sugar Pucker
| Nucleoside Type | Predominant Sugar Pucker | Resulting Helix Form | Reference |
| Deoxyribonucleoside (DNA) | C2'-endo (South) | B-form | glenresearch.comvanderbilt.edu |
| Ribonucleoside (RNA) | C3'-endo (North) | A-form | glenresearch.comvanderbilt.edu |
| 2'-Deoxy-2'-fluororibonucleoside | C3'-endo (North) | A-form | genelink.comglenresearch.comnih.gov |
| 2'-Deoxy-2'-fluoroarabinonucleoside | C2'-endo / O4'-endo (South/East) | B-form like | glenresearch.comnih.govresearchgate.net |
Biochemical and Molecular Interaction Studies
Enzymatic Processing and Recognition of 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine and Modified Oligonucleotides
The enzymatic interactions of nucleoside analogs are critical to understanding their therapeutic potential and biological effects. These interactions determine the compound's activation, mechanism of action, and incorporation into nucleic acids.
Nucleoside phosphorylases are key enzymes in the nucleoside salvage pathway, catalyzing the reversible phosphorolysis of nucleosides to their respective bases and a sugar-1-phosphate. nih.gov Detailed studies specifically documenting the interaction between this compound or its active form, 2'-deoxy-2'-fluoroguanosine (B44010), and various nucleoside phosphorylases are not extensively covered in the available research literature.
The antiviral activity of many nucleoside analogs stems from their ability to interact with viral polymerases. nih.gov The deprotected and intracellularly phosphorylated form of the title compound, 2'-deoxy-2'-fluoroguanosine triphosphate (2'-fluorodGTP), has been identified as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of the influenza virus. nih.govnih.gov
The mechanism of inhibition involves several steps. First, the parent nucleoside, 2'-deoxy-2'-fluoroguanosine, is phosphorylated by cellular enzymes to its triphosphate derivative. nih.govnih.gov This active metabolite, 2'-fluorodGTP, then acts as a competitive inhibitor with respect to the natural substrate, GTP, for the viral RdRp. nih.gov Kinetic studies have shown that 2'-fluorodGTP competitively inhibits the influenza virus transcriptase with a Ki value of 1.0 µM. nih.govnih.gov The specificity of this inhibition is noteworthy, as cellular polymerases like DNA polymerase alpha and RNA polymerase II are only weakly inhibited or are completely insusceptible to the compound. nih.govnih.gov
Once the viral polymerase incorporates the 2'-fluorodGTP into the growing viral RNA chain, it causes immediate chain termination, effectively halting further elongation. nih.gov This blockage of transcription prevents the synthesis of viral RNA, which is essential for viral replication. nih.govnih.gov Research on a partially resistant influenza virus variant revealed that its transcriptase was 10-fold less susceptible to the inhibitor, further confirming the specificity of the interaction. nih.gov
| Enzyme | Virus | Inhibitor | Ki Value (µM) | Mechanism |
|---|---|---|---|---|
| Transcriptase (RdRp) | Influenza Virus | 2'-fluorodGTP | 1.0 | Competitive Inhibition, Chain Termination |
| Transcriptase (RdRp) | Partially Resistant Influenza Virus | 2'-fluorodGTP | 13.1 | Competitive Inhibition, Chain Termination |
Ribozymes are RNA molecules capable of catalyzing specific biochemical reactions, similar to protein enzymes. The 2'-hydroxyl group of ribonucleotides is often crucial for their catalytic function. Studies using hammerhead ribozymes have investigated the impact of substituting specific guanosine (B1672433) residues with 2'-deoxy-2'-fluoroguanosine. nih.govpnas.org
The substitution of conserved guanosine residues within the catalytic core of the hammerhead ribozyme with 2'-fluoro-2'-deoxyguanosine leads to a dramatic reduction in catalytic activity. nih.govpnas.org When guanosines in the single-stranded loop between stem I and stem II were replaced, the catalytic activity of the resulting ribozymes was reduced by a factor of at least 150. nih.govpnas.org A similar substitution at a guanosine located immediately 3' to stem II resulted in a 15-fold reduction in activity. nih.govpnas.org This loss of function was primarily attributed to a decrease in the catalytic rate (kcat), while the Michaelis constant (Km) remained relatively unchanged, suggesting that the modification impairs the chemical step of catalysis rather than substrate binding. nih.gov
| Substitution Position in Hammerhead Ribozyme | Modification | Relative Catalytic Activity Reduction | Primary Kinetic Effect |
|---|---|---|---|
| Single-stranded loop (between stem I and II) | 2'-fluoro-2'-deoxyguanosine | ≥150-fold | Decrease in kcat |
| Guanosine 3' to stem II | 2'-fluoro-2'-deoxyguanosine | 15-fold | Decrease in kcat |
Studies on Biochemical Pathways and Nucleoside Metabolism Perturbations
For nucleoside analogs to exert their biological effects, they must be recognized and processed by cellular metabolic pathways. The metabolic activation of 2'-deoxy-2'-fluoroguanosine, the active form of this compound, is a critical process. After cellular uptake and presumed cleavage of the N2-isobutyryl group, the nucleoside analog enters the nucleoside salvage pathway. nih.govnih.gov Here, cellular kinases sequentially phosphorylate it to the monophosphate, diphosphate, and ultimately the active triphosphate form (2'-fluorodGTP). nih.govnih.gov This phosphorylation is essential for its activity as a polymerase inhibitor. nih.gov While this activation pathway is well-established for many nucleoside analogs, detailed studies focusing specifically on how this compound or its active metabolite perturbs broader cellular nucleotide pools or other interconnected metabolic pathways have not been extensively reported in the reviewed literature.
Research into Antiviral Mechanisms and Activities
The primary therapeutic interest in 2'-fluoro-modified nucleosides lies in their antiviral properties. mdpi.com The mechanism of action is directly linked to the enzymatic interactions discussed previously.
Research on 2'-deoxy-2'-fluoroguanosine has demonstrated its ability to effectively modulate and inhibit the replication cycle of influenza viruses in cell culture models. nih.govnih.gov The compound reversibly inhibits viral replication within the first four hours of infection. nih.govnih.gov RNA hybridization studies revealed that at a concentration of 10 µM, the compound effectively blocks both primary and secondary transcription of influenza virus RNA. nih.govnih.gov
This inhibition of transcription is a direct consequence of the chain termination caused by the incorporation of 2'-fluorodGTP into the nascent viral RNA, as catalyzed by the viral RdRp. nih.gov By preventing the synthesis of viral messenger RNA (mRNA) and the replication of the viral RNA genome, the compound effectively breaks the cycle of viral propagation. nih.gov A significant finding from these studies was the compound's selectivity; no inhibition of host cell protein synthesis was observed even at high concentrations (200 µM), indicating that the compound preferentially targets viral processes. nih.govnih.gov
Insights into Potential Antiviral Effects through Modified Nucleic Acid Structures
The incorporation of fluorine into nucleoside analogs is a well-established strategy in the development of antiviral agents. nih.govmdpi.com The 2'-fluoro modification is particularly significant, as it enhances the metabolic stability of the nucleoside. nih.gov Nucleoside analogs often exert their antiviral effects by acting as either inhibitors of viral polymerases or as chain terminators during the replication of the viral genome. nih.govnih.gov
After cellular enzymes convert them into their triphosphate form, these analogs can be incorporated into the growing viral DNA or RNA strand. The presence of the 2'-fluoro group can disrupt the replication process. For example, the altered sugar conformation can interfere with the polymerase's ability to add the next nucleotide, thereby terminating chain elongation. nih.gov The enhanced stability of the 2'-fluoro modification makes the resulting nucleic acid resistant to proofreading and repair enzymes, ensuring the disruption is maintained. nih.gov
While direct antiviral data for this compound is not extensively detailed, the broad antiviral activity of related 2'-fluoro-modified nucleosides against a range of viruses provides a strong rationale for its potential in this area. nih.goveur.nl For example, 2'-fluoro-2'-deoxycytidine has demonstrated inhibitory effects against norovirus replication, and other 2'-fluoro analogs have been investigated for activity against Hepatitis C virus (HCV). nih.goveur.nl
| Compound | Target Virus/Enzyme | Observed Effect | Reference |
|---|---|---|---|
| 2'-deoxy-2'-fluorocytidine | Hepatitis C Virus (HCV) NS5B Polymerase | Potent inhibition of the viral polymerase. | nih.gov |
| 2'-fluoro-2'-deoxycytidine (2'-FdC) | Murine Norovirus (MNV) | Significantly inhibits viral replication in macrophages. | eur.nl |
| Poly(2'-fluoro-2'-deoxyadenylic acid) | Avian Myeloblastis Virus (AMV) Reverse Transcriptase | Can substitute for poly(rA) as a template, though with reduced efficiency. | nih.gov |
Applications in Gene Therapy and Molecular Diagnostics Research
In its phosphoramidite (B1245037) form, this compound serves as a critical building block for the solid-phase synthesis of chemically modified oligonucleotides. These synthetic nucleic acid strands have important applications in gene therapy and molecular diagnostics. nih.gov
In the context of gene therapy, particularly in antisense and RNA interference (RNAi) approaches, oligonucleotides are designed to bind to specific messenger RNA (mRNA) sequences to modulate gene expression. nih.gov The inclusion of 2'-fluoro modifications enhances the therapeutic potential of these oligonucleotides in several ways. It increases their binding affinity to the target RNA sequence and confers significant resistance to degradation by cellular nucleases, thereby prolonging their activity. nih.govbiosyn.com Oligonucleotides containing 2'-fluoro modifications, such as 2'F-ANA, have been shown to be effective at silencing gene expression. nih.gov
In molecular diagnostics, the stability and high binding affinity of 2'-fluoro-modified oligonucleotides make them excellent components for probes and primers. oup.com These probes can be used to detect specific DNA or RNA sequences characteristic of pathogens or genetic diseases with high sensitivity and specificity. The increased stability of the N-glycosidic bond in 2'-fluoro-modified nucleic acids also prevents fragmentation during certain analytical techniques like mass spectrometry, facilitating more accurate analysis. oup.comnih.gov
| Research Area | Application | Key Benefit of 2'-Fluoro Modification | Reference |
|---|---|---|---|
| Gene Therapy (Antisense/RNAi) | Gene silencing oligonucleotides | Increases nuclease resistance and binding affinity to target mRNA. | nih.govmurdoch.edu.au |
| Molecular Diagnostics | Probes and primers for nucleic acid detection | Enhances stability and hybridization properties for sensitive detection. | oup.com |
| Structural Biology / Analytics | Stabilized nucleic acids for analysis | Prevents degradation and fragmentation during analysis (e.g., MALDI-MS). | oup.comnih.gov |
Advanced Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.mdpi.combiosyn.comoup.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including modified nucleosides and nucleotides. It provides detailed information about the atomic connectivity and three-dimensional structure in solution.
The presence of a fluorine atom in 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine offers a unique analytical handle through ¹⁹F NMR spectroscopy. mdpi.com Given that fluorine does not occur naturally in biological macromolecules, ¹⁹F NMR spectra are remarkably simple and free from background signals. oup.com The ¹⁹F nucleus is highly sensitive to its local chemical environment, meaning that subtle changes in molecular conformation, hybridization state, or intermolecular interactions result in detectable shifts in its resonance frequency. oup.comresearchgate.net
This sensitivity makes ¹⁹F NMR an exceptional tool for:
Monitoring Hybridization: The chemical shift of the fluorine atom can differ between a single-stranded oligonucleotide and a double-stranded duplex. This allows for real-time monitoring of duplex formation and the identification of mismatches. researchgate.netresearchgate.net
Studying Structural Transitions: It can be used to probe conformational changes, such as the B-to-Z DNA transition, or the folding of G-quadruplex and i-motif structures. mdpi.comoup.com
Investigating Molecular Interactions: The binding of proteins, small molecules, or other nucleic acids to a fluorine-labeled oligonucleotide can be observed by changes in the ¹⁹F NMR signal. oup.com
Assessing Chemical Stability: The stability of the C-F bond under various conditions (e.g., acidic or basic environments) can be quantified by monitoring the ¹⁹F NMR signal over time. For the related compound 8-fluoro-N-isobutyryl-2′-deoxyguanosine, ¹⁹F NMR was used to determine its stability in various acids used during solid-phase synthesis. mdpi.comresearchgate.net
Table 1: Stability of a Related Fluorinated Deoxyguanosine Derivative under Acidic Conditions Monitored by ¹⁹F NMR (Data adapted for 8-fluoro-N-isobutyryl-2′-deoxyguanosine). researchgate.net
| Acid in Methanol | Half-Life (minutes) |
|---|---|
| 3% Trichloroacetic acid (TCA) | 10.5 |
| 3% Dichloroacetic acid (DCA) | 65.2 |
| 3% Monochloroacetic acid (MCA) | 145.8 |
| 3% Benzoic Acid | Stable |
| 80% Acetic Acid | Stable |
While ¹⁹F NMR is specific to the fluorine label, ¹H (proton) and ³¹P (phosphorus) NMR provide comprehensive structural information about the entire nucleoside and the resulting oligonucleotide backbone.
¹H NMR is used to confirm the identity and structure of the this compound monomer by assigning resonances to the protons on the deoxyribose sugar and the guanine (B1146940) base, including the isobutyryl protecting group. nih.gov In the context of an oligonucleotide, ¹H NMR spectra, particularly of the imino protons involved in Watson-Crick base pairing, can confirm the formation of a double-helical structure. nih.gov
³¹P NMR is specifically used to analyze the phosphate (B84403) backbone of synthetic oligonucleotides. Each phosphodiester linkage gives rise to a signal in the ³¹P NMR spectrum, providing a way to confirm the integrity of the oligonucleotide chain and identify any potential side products involving the phosphate groups.
Mass Spectrometry Techniques for Characterization of Modified Oligonucleotides.mdpi.comoup.com
Mass spectrometry (MS) is a critical analytical tool for the characterization of synthetic oligonucleotides, providing precise molecular weight information that confirms the successful incorporation of modified residues like this compound. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) is the most commonly used method for oligonucleotide analysis. nih.govidtdna.com It allows for the accurate mass determination of the full-length oligonucleotide product. This verification is essential to confirm that the synthesis was successful and that the product has the expected composition. idtdna.com
Tandem mass spectrometry (MS/MS) can be employed for sequencing the oligonucleotide. nih.gov Through controlled fragmentation of the parent ion, a series of fragment ions is generated. Analyzing the mass differences between these fragments allows for the determination of the nucleotide sequence, thus verifying the exact position of the 2'-fluoro-modified guanosine (B1672433) residue within the chain. waters.com MS is also invaluable for identifying impurities, such as failure sequences (truncations) or products with incomplete removal of protecting groups. idtdna.com
Table 2: Expected Mass Contribution of this compound
| Compound/Moiety | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₄H₁₈FN₅O₅ | 355.33 |
| N2-isobutyryl protecting group | C₄H₇NO | 85.11 |
| 2'-deoxy-2'-fluoroguanosine (B44010) (deprotected monomer in DNA) | C₁₀H₁₂FN₅O₄ | 285.23 |
Spectroscopic Methods for Investigating Nucleic Acid Duplex Properties
The incorporation of this compound into an oligonucleotide can significantly alter the properties of the resulting nucleic acid duplex. Spectroscopic methods are employed to quantify these changes.
UV-Vis Spectroscopy (Thermal Melting): The stability of a nucleic acid duplex is commonly assessed by measuring its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. This process is monitored by recording the absorbance of UV light at 260 nm as a function of temperature. The 2'-fluoro modification is known to increase the thermal stability of duplexes, resulting in a higher Tm, typically by about 1-2°C per modification. biosyn.comnih.gov This increased stability is attributed primarily to favorable enthalpic contributions. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for both the purification of synthetic oligonucleotides containing this compound and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for oligonucleotide analysis and purification.
Reverse-Phase (RP-HPLC): This method separates molecules based on hydrophobicity. It is effective at separating the full-length, desired oligonucleotide product from shorter, more hydrophilic failure sequences that may result from incomplete coupling steps during synthesis. nih.gov
Ion-Exchange (IEX-HPLC): This technique separates oligonucleotides based on the charge of their phosphodiester backbone. It is highly effective at resolving oligonucleotides of different lengths and can also separate some failure sequences from the full-length product.
Affinity Purification: This method utilizes a tag incorporated during synthesis to selectively isolate the full-length product. One common approach is the "DMT-on" purification, where the final 5'-dimethoxytrityl (DMT) group is left on the desired product, allowing it to be retained on a reverse-phase cartridge while failure sequences are washed away. nih.gov A related, higher-affinity method uses a fluorous DMT group for purification on a specialized fluorous adsorbent column, which can offer higher selectivity and recovery, especially for longer oligonucleotides. glenresearch.com
Emerging Research Directions and Future Perspectives
Development of Novel Fluorinated Nucleoside Analogs for Research Purposes
The pursuit of novel fluorinated nucleoside analogs is a dynamic area of research, with 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine serving as a critical precursor and structural model. The introduction of a fluorine atom at the 2'-position of the ribose sugar is known to significantly influence the sugar's conformation, a phenomenon often referred to as "sugar pucker." nih.gov This conformational locking into a C3'-endo pucker, similar to that found in RNA, enhances the binding affinity of oligonucleotides containing these analogs to complementary RNA targets. mdpi.com
Researchers are actively exploring further modifications to the this compound scaffold to fine-tune its properties. These investigations include the introduction of additional modifications on the nucleobase or the sugar moiety to create analogs with unique spectral properties for use as fluorescent probes in studying nucleic acid structure and dynamics. The isobutyryl group, while primarily a protecting group, also offers a site for potential modification to influence solubility or other physicochemical characteristics of the nucleoside.
The development of these novel analogs is pivotal for creating new tools to probe biological systems. For instance, fluorinated nucleosides are being developed for use in ¹⁹F NMR spectroscopy to study the structure and dynamics of nucleic acids and their interactions with other molecules. researchgate.net The unique NMR signature of the fluorine atom provides a sensitive handle to monitor conformational changes and binding events.
Advancements in Stereoselective Synthesis of Complex Fluorinated Nucleosides
The synthesis of fluorinated nucleosides, including this compound, presents significant stereochemical challenges. The precise orientation of the fluorine atom at the 2'-position is crucial for the desired biological activity and conformational properties. Two primary strategies are employed for the synthesis of such compounds: a divergent approach involving the direct fluorination of a pre-formed nucleoside, and a convergent approach where a fluorinated sugar is coupled with a nucleobase. creative-biolabs.com
Recent advancements in stereoselective synthesis have focused on improving the efficiency and stereocontrol of these methods. For the synthesis of 2'-fluoroguanosine derivatives, the convergent approach is often favored to ensure the correct β-anomeric configuration. However, this requires the stereoselective synthesis of the fluorinated sugar precursor. nih.gov Researchers are exploring new catalysts and reaction conditions to enhance the stereoselectivity of the glycosylation reaction, which couples the fluorinated sugar to the N2-isobutyrylguanine base.
Furthermore, the synthesis of N2-isobutyryl-protected guanosine (B1672433) derivatives itself requires careful optimization. Studies on related compounds, such as 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine, have highlighted the lability of the N-acyl group under certain conditions and the challenges in incorporating these modified nucleosides into oligonucleotides via solid-phase synthesis. researchgate.netmdpi.com Overcoming these hurdles through the development of more robust protecting groups and optimized synthesis protocols is an active area of investigation.
| Synthetic Approach | Description | Key Challenge |
| Divergent Synthesis | Direct fluorination of a pre-formed nucleoside. | Controlling the stereochemistry at the 2'-position. |
| Convergent Synthesis | Coupling of a pre-synthesized fluorinated sugar with the nucleobase. | Stereoselective synthesis of the fluorinated sugar and the glycosylation step. |
Exploration of New Biochemical and Research Applications in Nucleic Acid Chemistry
The incorporation of this compound into oligonucleotides has opened up a plethora of biochemical and research applications. The resulting 2'-fluoro-modified oligonucleotides exhibit enhanced resistance to nuclease degradation, a critical feature for their use in cellular environments. creative-biolabs.com This increased stability makes them valuable tools for a variety of applications, including antisense technology and RNA interference (RNAi).
In the realm of aptamer development, the use of 2'-fluoro modifications is particularly advantageous. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. The inclusion of 2'-fluoroguanosine and other 2'-fluoronucleosides can significantly improve the stability and binding affinity of aptamers, making them more robust for diagnostic and therapeutic purposes. creative-biolabs.comnih.gov For example, Macugen, an FDA-approved aptamer for treating ocular vascular disease, incorporates 2'-fluoro modifications to enhance its in vivo half-life. creative-biolabs.comnih.gov
Furthermore, oligonucleotides containing 2'-fluoroguanosine are instrumental in structural biology studies. The conformational rigidity imparted by the 2'-fluoro group helps in stabilizing specific nucleic acid structures, facilitating their crystallization and subsequent analysis by X-ray crystallography. This provides valuable insights into the three-dimensional architecture of nucleic acids and their complexes. iu.edu
Integration with Advanced Nucleic Acid Engineering and Synthetic Biology Methodologies
In the fields of nucleic acid engineering and synthetic biology, this compound serves as a key building block for the construction of artificial genetic polymers with programmed functions. Synthetic biologists aim to create novel biological systems and components, and the ability to synthesize nucleic acids with tailored properties is fundamental to this endeavor.
The use of 2'-fluoro-modified nucleosides allows for the creation of synthetic genetic molecules with enhanced stability and novel functionalities. nih.gov For instance, the increased stability of 2'-fluoro-modified oligonucleotides is being harnessed to create more robust DNA and RNA nanostructures for applications in drug delivery and diagnostics. nih.gov These engineered nucleic acid architectures can be designed to self-assemble into specific shapes and to carry molecular cargos to target cells.
Moreover, the unique properties of 2'-fluoro-modified nucleic acids are being explored in the context of expanding the genetic alphabet and creating orthogonal biological systems. By incorporating modified nucleosides like 2'-fluoroguanosine, researchers can create synthetic genetic polymers that can store and transmit information independently of natural DNA and RNA. This opens up exciting possibilities for the development of novel life forms with synthetic genomes and for the creation of new biocatalysts and biomaterials.
Q & A
Q. What role does the N2-isobutyryl group play in nucleoside analog drug delivery?
- Methodological Answer : The isobutyryl moiety enhances lipophilicity, improving blood-brain barrier penetration. Compare pharmacokinetics (e.g., AUC, ) of protected vs. deprotected analogs in rodent models. Use LC-MS/MS to quantify plasma and tissue concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
